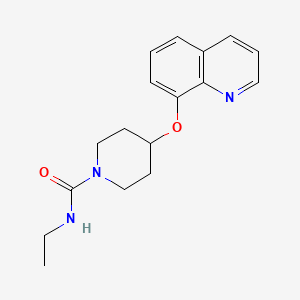

N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Description

Propriétés

IUPAC Name |

N-ethyl-4-quinolin-8-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-2-18-17(21)20-11-8-14(9-12-20)22-15-7-3-5-13-6-4-10-19-16(13)15/h3-7,10,14H,2,8-9,11-12H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXKMEFTWFNNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)OC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution (NAS)

A widely reported method involves reacting 8-hydroxyquinoline with a 4-halopiperidine (e.g., 4-chloropiperidine) under basic conditions. For example:

Procedure :

- 8-Hydroxyquinoline (1.0 equiv), 4-chloropiperidine hydrochloride (1.2 equiv), and potassium carbonate (2.0 equiv) are refluxed in isopropanol (i-PrOH) for 18 hours.

- Post-reaction, the mixture is filtered, concentrated, and subjected to aqueous workup (H₂O/CH₂Cl₂). The organic layer is basified with ammonia, extracted, and dried to yield 4-(quinolin-8-yloxy)piperidine.

Key Parameters :

Mitsunobu Reaction

For substrates requiring milder conditions, the Mitsunobu reaction enables etherification using 8-hydroxyquinoline and 4-hydroxypiperidine:

Procedure :

- 8-Hydroxyquinoline, 4-hydroxypiperidine, triphenylphosphine (1.1 equiv), and diisopropyl azodicarboxylate (DIAD, 1.1 equiv) are stirred in THF at 0°C to room temperature.

- The reaction is quenched with water, and the product is extracted into ethyl acetate, purified via column chromatography (hexane/EtOAc).

Advantages :

- Avoids harsh conditions (e.g., high temperatures).

- Compatible with acid-sensitive functional groups.

Carboxamide Installation Strategies

Isocyanate Coupling

Reaction of 4-(quinolin-8-yloxy)piperidine with ethyl isocyanate provides direct access to the target carboxamide:

Procedure :

- 4-(Quinolin-8-yloxy)piperidine (1.0 equiv) and ethyl isocyanate (1.1 equiv) are stirred in dichloromethane (DCM) with triethylamine (2.0 equiv) at 25°C for 12 hours.

- The mixture is washed with brine, dried over Na₂SO₄, and concentrated. Recrystallization from hexane/EtOAc yields pure product.

Key Observations :

- Reaction Efficiency : >90% conversion (by TLC monitoring).

- Side Reactions : Urea formation is minimized by controlling stoichiometry and reaction time.

Carbodiimide-Mediated Coupling

For substrates requiring activated intermediates, HBTU/DIPEA-mediated coupling is employed:

Procedure :

- Piperidine-1-carboxylic acid (1.0 equiv), HBTU (1.1 equiv), and DIPEA (3.0 equiv) are combined in DMF under N₂. After 10 minutes, ethylamine (1.2 equiv) is added, and the reaction is stirred for 6 hours.

- The crude product is purified via silica gel chromatography (CH₂Cl₂/MeOH).

Limitations :

- Requires pre-synthesis of piperidine-1-carboxylic acid.

- Lower yields (31–80%) compared to isocyanate route.

Purification and Characterization

Crystallization

Final products are often crystallized from hexane/EtOAc (1:1) to achieve >98% purity, as demonstrated in analogous quinoline-piperazine syntheses.

Spectroscopic Validation

- ¹H NMR (CDCl₃): Characteristic signals include δ 1.15 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.40–3.60 (m, 8H, piperidine and NCH₂), 6.85–8.60 (m, 7H, quinoline).

- HPLC : Purity >99% (C18 column, MeCN/H₂O gradient).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| NAS + Isocyanate | 78–86 | 98.5 | High scalability, minimal side products | Requires halogenated piperidine |

| Mitsunobu + HBTU | 65–72 | 97.2 | Mild conditions, functional group tolerance | Multi-step, lower overall yield |

Industrial-Scale Considerations

For kilogram-scale production, the NAS/isocyanate route is favored due to:

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.

Reduction: Reduction reactions can be used to modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Dihydroquinoline derivatives

Substitution: Various substituted piperidine derivatives

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide acts primarily as a fatty acid amide hydrolase (FAAH) inhibitor . This mechanism is significant as FAAH plays a critical role in the degradation of endocannabinoids, which are involved in various physiological processes including pain sensation, mood regulation, and appetite control. By inhibiting FAAH, this compound may enhance the effects of endocannabinoids, potentially leading to analgesic and anti-inflammatory outcomes.

Scientific Research Applications

The applications of this compound can be categorized into several domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in pancreatic cancer models . The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the quinoline ring can enhance potency.

- Neuropharmacology : The compound's ability to modulate endocannabinoid levels suggests potential applications in treating neurological disorders such as anxiety and depression.

- Antimicrobial Properties : Quinoline derivatives have demonstrated antimicrobial effects against a range of pathogens, making them candidates for developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : By inhibiting FAAH, this compound may also exert anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

Pharmaceutical Development

- Drug Formulation : The compound serves as a building block in synthesizing more complex quinoline derivatives that could lead to new therapeutic agents. Its unique structure allows for the modification of pharmacokinetic properties to improve bioavailability and efficacy .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of this compound analogs against pancreatic cancer cell lines. The results indicated that specific modifications to the quinoline moiety significantly increased cytotoxicity, suggesting that this compound could lead to the development of effective cancer therapies.

Case Study 2: Neuropharmacological Effects

Research involving animal models demonstrated that FAAH inhibitors like this compound resulted in reduced anxiety-like behavior. This finding supports its potential use as an anxiolytic agent.

Mécanisme D'action

The mechanism of action of N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, leading to the inhibition of DNA synthesis and enzyme activity. This results in the disruption of cellular processes, making the compound effective against certain pathogens and cancer cells.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Piperidine-1-Carboxamide Derivatives

Substituent Effects on Physicochemical Properties

- Quinolin-8-yloxy vs. However, PF750’s phenyl carboxamide may enhance membrane permeability due to increased lipophilicity .

- Trifluoromethyl and Pyridine Moieties (PF3845) : PF3845’s trifluoromethyl-pyridinyloxybenzyl group combines fluorophilic and aromatic interactions, likely targeting enzymes like fatty acid amide hydrolase (FAAH). The pyridine carboxamide further augments hydrogen-bonding capacity .

- Benzoxazolothiazol Substituent () : The fused heteroaromatic system in this analog may engage in π-π stacking or charge-transfer interactions, though its biological relevance remains uncharacterized .

Activité Biologique

N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a synthetic compound belonging to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C17H20N2O2

- CAS Number : 2034432-32-9

The compound features a quinoline moiety, which is known for its significant biological properties, including antimicrobial and anticancer activities.

Target Enzyme

This compound is identified as a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH). This enzyme plays a crucial role in the metabolism of endocannabinoids, affecting various physiological processes such as pain sensation, mood regulation, and inflammation.

Mode of Action

The compound binds to the active site of FAAH, inhibiting its activity and leading to increased levels of endocannabinoids. This mechanism underlies its potential therapeutic effects in various conditions, particularly those related to pain and inflammation.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. This compound has shown efficacy against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans .

Anticancer Activity

The compound is also under investigation for its anticancer properties. Studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . The specific IC50 values for this compound are yet to be fully established but are anticipated to be comparable based on structural activity relationships observed in similar compounds.

In Vivo Studies

A study assessing the therapeutic potential of quinoline-based compounds involved administering a related compound in a lupus disease model using DBA/1 mice. The results indicated that treatment with the compound led to significant reductions in autoantibody titers compared to control groups, suggesting immunomodulatory effects .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is closely linked to their structural features. Modifications at specific positions on the quinoline ring can enhance or diminish biological activity. For example, substituents at the 8-position have been found to be critical for maintaining cytotoxicity against cancer cells .

Summary of Biological Activities

Q & A

Basic: What synthetic routes are recommended for synthesizing N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. Key steps include:

- Quinolin-8-yloxy group introduction : Reacting 8-hydroxyquinoline with a halogenated piperidine derivative under nucleophilic aromatic substitution conditions (e.g., using K₂CO₃ in DMF at 80–100°C) .

- Carboxamide formation : Coupling the piperidine intermediate with ethyl isocyanate in the presence of a base like triethylamine, ensuring anhydrous conditions to avoid side reactions .

Optimization strategies: - Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and reaction rates .

- Catalysts : Aluminum chloride or palladium catalysts may improve coupling efficiency in heterocyclic systems .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm the piperidine ring (δ ~2.5–3.5 ppm for CH₂ groups), quinoline aromatic protons (δ ~7.5–8.5 ppm), and carboxamide carbonyl (δ ~165 ppm) .

- Mass Spectrometry (MS) :

- Electrospray Ionization (ESI-MS) : Detect the molecular ion [M+H]⁺. Note that low ion intensity (0.5–8%) is common for carboxamides, requiring high-resolution MS for validation .

- Infrared Spectroscopy (IR) :

Advanced: How can researchers resolve discrepancies in mass spectrometry data, such as low molecular ion intensity, during structural elucidation?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Use Orbitrap or TOF analyzers to improve signal-to-noise ratios and distinguish isotopic patterns .

- Derivatization : Introduce groups like trifluoroacetyl to enhance ionization efficiency .

- Complementary Techniques : Cross-validate with ¹H-¹⁵N HMBC NMR to confirm nitrogen connectivity in low-ion-intensity scenarios .

Advanced: What strategies are employed to determine the three-dimensional conformation of piperidine-carboxamide derivatives using X-ray crystallography?

Methodological Answer:

- Crystal Growth : Use slow evaporation in solvents like methanol/chloroform (1:1) to obtain single crystals .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, especially for flexible piperidine rings .

- Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions stabilizing carboxamide conformation) .

Advanced: How to design bioactivity assays for evaluating protease inhibition potential of quinolin-8-yloxy derivatives?

Methodological Answer:

- Target Selection : Focus on proteases like D1 (a herbicidal target) or JAK enzymes (neuroinflammatory pathways) .

- Enzyme Inhibition Assays :

- Fluorogenic Substrates : Monitor cleavage inhibition using substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs .

- IC₅₀ Determination : Use dose-response curves (1 nM–100 μM) and GraphPad Prism for analysis .

- Cellular Models : Validate in HEK293T cells transfected with JAK-STAT reporters for pathway modulation studies .

Advanced: What computational methods are suitable for predicting interaction mechanisms between this compound and biological targets like JAK enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model binding poses in JAK ATP-binding pockets. Key interactions: quinoline oxygen with hinge region residues (e.g., Leu959) .

- Molecular Dynamics (MD) Simulations :

- Run 100-ns simulations (AMBER force field) to assess stability of piperidine-carboxamide conformations in solvent .

- Calculate binding free energies (MM-PBSA) to rank derivatives .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at quinolin-8-yloxy) for virtual screening .

Advanced: How to address contradictions in bioactivity data across different cell lines or assay conditions?

Methodological Answer:

- Standardized Protocols : Use CLSI guidelines for cytotoxicity assays (e.g., MTT/PrestoBlue) to minimize variability .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects in divergent cell lines .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish assay-specific artifacts from true bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.